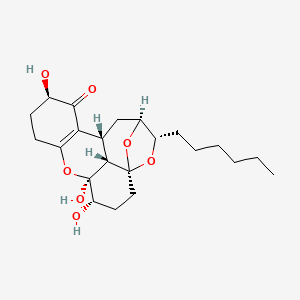

Trichodermatide A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trichodermatide A is a natural product found in Trichoderma reesei with data available.

科学的研究の応用

Chemical Structure and Biosynthesis

Trichodermatide A has a complex chemical structure characterized by its polyketide nature. The synthesis of this compound involves a series of enzymatic reactions within Trichoderma species, particularly Trichoderma brevicompactum. Recent studies have highlighted the role of specific biosynthetic gene clusters in the production of this compound, revealing insights into metabolic engineering strategies that could enhance its yield and functionality .

Biological Activities

This compound exhibits several biological activities that make it a candidate for various applications:

- Antimicrobial Properties : this compound has shown promising antibacterial and antifungal activities. Studies indicate that it can inhibit the growth of various pathogens, making it a potential natural alternative to synthetic antibiotics .

- Antifungal Activity : The compound has demonstrated significant antifungal effects against plant pathogens, suggesting its utility as a biopesticide in agricultural settings. This could help reduce reliance on chemical fungicides, aligning with sustainable farming practices .

- Plant Growth Promotion : Research indicates that this compound may enhance plant growth when applied as a biofertilizer. Its application can stimulate root development and improve nutrient uptake, contributing to healthier crops .

Applications in Agriculture

The agricultural applications of this compound are particularly noteworthy:

- Biocontrol Agent : Due to its antifungal properties, this compound can be utilized as a biocontrol agent against soil-borne pathogens. This application is crucial for integrated pest management strategies aimed at sustainable agriculture .

- Soil Health Improvement : By promoting beneficial microbial communities in the soil, this compound can enhance soil health and fertility. Its role in stimulating plant growth further supports this application .

Industrial Biotechnology

In industrial biotechnology, this compound presents several potential uses:

- Natural Product Synthesis : The compound's unique structure makes it an interesting target for synthetic biology approaches aimed at producing novel compounds through engineered Trichoderma strains. This could lead to the development of new drugs or agricultural products .

- Enzyme Production : Given that Trichoderma species are already established as workhorses in enzyme production, integrating this compound into enzyme production processes could enhance the efficacy and yield of these biotechnological applications .

Case Studies

- Antimicrobial Efficacy Study : A study demonstrated that extracts containing this compound exhibited stronger antimicrobial activity compared to control groups. The study utilized various pathogens to assess the efficacy of the compound, confirming its potential as a natural antimicrobial agent .

- Field Trials for Biocontrol : Field trials conducted with crops treated with this compound showed a significant reduction in fungal infections compared to untreated controls. These trials underscore the practical applications of this compound in enhancing crop resilience against diseases .

化学反応の分析

Key Synthetic Pathways

Total syntheses of trichodermatide A have employed advanced strategies to replicate its pentacyclic ketal-containing skeleton. Two major approaches are documented:

Approach 1: Knoevenagel Condensation/Michael Addition Sequence

-

Reaction Steps :

-

Knoevenagel Condensation : Aldehyde 7 reacts with 1,3-cyclohexanedione in the presence of piperidine to form intermediate 8 .

-

Michael Addition : Intermediate 8 undergoes diastereoselective cyclization to yield a tricyclic hexahydroxanthene-dione scaffold .

-

Diastereoselective Bis-Hydroxylation : A Sharpless-type dihydroxylation introduces stereochemistry at C9 and C10, confirmed via X-ray crystallography .

-

Approach 2: Oxa-[3 + 3] Annulation Strategy

-

Reaction Steps :

-

Oxa-[3 + 3] Annulation : Propargyl alcohol and heptanal derivatives undergo annulation to form the core bicyclic structure .

-

α-Hydroxylation : Davis’ oxaziridine selectively hydroxylates the α-position of ketones, critical for generating stereocenters .

-

Cobalt-Catalyzed Hydration : Enol ether intermediates are hydrated to form hemiacetal moieties, completing the pentacyclic framework .

-

Critical Reaction Conditions and Outcomes

Structural Revisions and Synthetic Challenges

-

Discrepancies in NMR Data : Synthetic samples of this compound showed deviations in 1H and 13C NMR shifts compared to natural isolates, particularly at C4, C7–C9, and C15 .

-

DFT Calculations : Quantum chemically computed 13C shifts aligned with synthetic samples, prompting re-evaluation of the originally proposed structure .

-

Revised Stereochemistry : X-ray crystallography of synthetic intermediates revealed errors in the initial assignment of C9 and C10 configurations, resolved via Mitsunobu reactions .

Comparative Analysis of Synthetic vs. Natural Product

| Parameter | Natural this compound | Synthetic Analogue |

|---|---|---|

| C9 Configuration | R (originally proposed) | S (revised via X-ray) |

| C10 Configuration | S | R (achieved via Mitsunobu) |

| 13C^{13}C13C Shift at C15 | 72.1 ppm | 70.8 ppm (DFT-corrected) |

| Bioactivity | Cytotoxic (A375-S2 cells) | Reduced activity in analogues |

Mechanistic Insights

-

Ketal Formation : Acidic conditions promote intramolecular ketalization, stabilizing the pentacyclic core .

-

Electrocyclic Ring-Opening : Observed during annulation attempts with dienals, leading to undesired Knoevenagel adducts .

-

Hydrogen Bonding : Intramolecular H-bonding between OH9 and the ketone oxygen dictates hemiketal stability .

Unresolved Challenges

特性

分子式 |

C22H32O7 |

|---|---|

分子量 |

408.5 g/mol |

IUPAC名 |

(1R,3S,4S,6R,9S,10S,15R,18S)-4-hexyl-9,10,15-trihydroxy-5,11,19-trioxapentacyclo[8.7.1.13,6.06,18.012,17]nonadec-12(17)-en-16-one |

InChI |

InChI=1S/C22H32O7/c1-2-3-4-5-6-14-16-11-12-18-15(8-7-13(23)19(18)25)29-22(26)17(24)9-10-21(27-14,28-16)20(12)22/h12-14,16-17,20,23-24,26H,2-11H2,1H3/t12-,13+,14-,16-,17-,20+,21+,22+/m0/s1 |

InChIキー |

KBMYUOJGZWMLOK-OBPUOHQXSA-N |

異性体SMILES |

CCCCCC[C@H]1[C@@H]2C[C@@H]3[C@@H]4[C@@](O2)(O1)CC[C@@H]([C@]4(OC5=C3C(=O)[C@@H](CC5)O)O)O |

正規SMILES |

CCCCCCC1C2CC3C4C(O2)(O1)CCC(C4(OC5=C3C(=O)C(CC5)O)O)O |

同義語 |

trichodermatide A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。